molecular formula C15H12O3 B15335433 3-(3-Biphenylyl)-2-oxopropanoic Acid

3-(3-Biphenylyl)-2-oxopropanoic Acid

Cat. No.: B15335433
M. Wt: 240.25 g/mol
InChI Key: XLUSGYGWKLYKOF-UHFFFAOYSA-N
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Description

3-(3-Biphenylyl)-2-oxopropanoic Acid is an organic compound that features a biphenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Biphenylyl)-2-oxopropanoic Acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This method typically involves the reaction of a biphenyl boronic acid derivative with a halogenated acetophenone under the influence of a palladium catalyst and a base .

Another method involves the bromination of 2,4,6-trimethoxyacetophenone followed by a Suzuki-Miyaura coupling with phenylboronic acid . The reaction conditions for these methods generally include the use of organic solvents such as acetonitrile and the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Biphenylyl)-2-oxopropanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Biphenylyl)-2-oxopropanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Biphenylyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4’-Biphenylyl)-2-oxopropanoic Acid
  • 3-(3-Biphenylyl)acrylic Acid
  • 3,3’-Biphenyl-2,2’-binaphthol

Uniqueness

3-(3-Biphenylyl)-2-oxopropanoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-oxo-3-(3-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H12O3/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18)

InChI Key

XLUSGYGWKLYKOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

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